Benzofuran-4-amine
Overview
Description
Benzofuran-4-amine is a chemical compound that is part of the benzofuran family, which consists of a fused ring structure combining benzene and furan rings. The amine group attached to the fourth position of the benzofuran ring system adds to the compound's reactivity and potential for further chemical modifications. Benzofuran derivatives are known for their presence in various bioactive natural products and pharmaceutical drugs .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the cyclization of propargyl amines to form 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, which can further rearrange to 2-substituted benzofuran derivatives under certain conditions . Another method utilizes acrolein dimer and 1,3-dicarbonyl compounds with Lewis acid catalysts to synthesize 2,3-disubstituted benzofurans . Additionally, intramolecular Wittig reactions have been employed to prepare highly functional benzofurans starting from salicylic aldehyde derivatives . A one-pot synthesis approach has also been reported, where in situ generated benzofuran-2-amine reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine ring systems . Furthermore, a facile synthesis method using o-hydroxy aryl ketone, amine, and chloroacetyl chloride has been developed for the synthesis of benzofuran derivatives10.
Molecular Structure Analysis
The molecular structure of benzofuran-4-amine derivatives has been studied using various spectroscopic techniques. For instance, the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a nitro-substituted benzofuran derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. Chiral amine thiourea has been used to promote enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides, yielding products with high diastereo- and enantioselectivities . Radical cyclization cascade reactions have also been employed to construct complex benzofurylethylamine derivatives . Moreover, recent advances have been made in cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues, which are important for the construction of benzothiophene, benzofuran, indole, and indene frameworks .
Physical and Chemical Properties Analysis
Benzofuran and its derivatives exhibit a range of physical and chemical properties that make them suitable for diverse applications. Libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with a range of molecular weights and partition coefficients . These properties are crucial for the potential biological activity and drug-likeness of benzofuran derivatives.
Scientific Research Applications
Synthetic Applications
Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines
Benzofuran-2-amine is used to form benzofuro[2,3-b]pyridine ring systems, which are significant in synthesizing trifluoromethyl-α-carbolines, starting from indole-2-amine (Iaroshenko et al., 2008).
Diversity-Oriented Synthesis of Benzofuran Libraries
Benzofuran scaffolds are central to many biologically active compounds, and efficient synthetic protocols have been established for preparing diverse libraries based on benzofuran structures (Qin et al., 2017).
Microwave-Assisted Synthesis of Benzofuran-2-carboxamides
A practical microwave-assisted multicomponent protocol has been developed for synthesizing substituted benzofuran-2-carboxamides, which could be useful in drug discovery (Vincetti et al., 2016).
Biological Applications
Antimicrobial and Analgesic Activities
Certain benzofuran derivatives, synthesized from benzofuran-2-yl compounds, have been screened for antimicrobial and analgesic activities, showing potential therapeutic applications (Venkatesh et al., 2010).
Bioactive Heterocycles Synthesis
Benzofurans, pyridazones, and pyridones, known for their biological activities, are synthesized using benzofuran-based compounds, suggesting potential for enhanced biological effects (Patankar et al., 2000).
Antioxidant Activity
Benzofuran derivatives have shown promising antioxidant activities, comparable to known antioxidants, highlighting their potential in therapeutic applications (Ezzatzadeh & Hossaini, 2018).
Chemical and Medicinal Chemistry Research
Functionalized Benzofuran Synthesis
Research has focused on the synthesis of highly functionalized benzofuran derivatives, which can be integral in developing new compounds for medicinal chemistry (Han et al., 2014).
Total Synthesis of Natural Products with Benzofuran Rings
Benzofuran-containing natural products have been a focus due to their complex structures and biological activities, with significant efforts in their total synthesis (Heravi et al., 2017).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as important scaffolds with many biological properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGGFAZAPGFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465333 | |
Record name | Benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-4-amine | |
CAS RN |
412336-07-3 | |
Record name | Benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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